8-{4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl}-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Description
8-{4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl}-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 2,5-dimethylphenylmethyl group and a tetrahydropurine core
Properties
IUPAC Name |
8-[4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O2/c1-5-8-28-18-19(25(4)22(30)24-20(18)29)23-21(28)27-11-9-26(10-12-27)14-17-13-15(2)6-7-16(17)3/h6-7,13H,5,8-12,14H2,1-4H3,(H,24,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEUJKGWDWSWAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1N3CCN(CC3)CC4=C(C=CC(=C4)C)C)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl}-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution with 2,5-Dimethylphenylmethyl Group: The piperazine ring is then substituted with a 2,5-dimethylphenylmethyl group using appropriate reagents and conditions.
Formation of the Tetrahydropurine Core: The final step involves the formation of the tetrahydropurine core through a series of cyclization and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-{4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl}-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
8-{4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl}-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Pharmacology: It can be used in pharmacological studies to understand its effects on biological systems and its potential therapeutic benefits.
Chemical Biology: The compound can be used as a probe to study various biological pathways and molecular interactions.
Industrial Applications: It may have applications in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 8-{4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl}-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazole-3-thione .
- 1-(2,4-dimethylphenyl)ethanone .
Uniqueness
8-{4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl}-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its combination of a piperazine ring and a tetrahydropurine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
